Product packaging for Boc-Lys(Fmoc)-OMe(Cat. No.:CAS No. 133628-28-1)

Boc-Lys(Fmoc)-OMe

Cat. No.: B613652
CAS No.: 133628-28-1
M. Wt: 482.58
InChI Key: NUSZDVABASFMMF-QHCPKHFHSA-N
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Description

Significance of Lysine (B10760008) Derivatives as Building Blocks

Among the 20 common proteinogenic amino acids, lysine holds a special significance in peptide and protein science due to the unique properties of its side chain. wikipedia.org

Lysine is a basic amino acid with a side chain terminating in an ε-amino group (-NH2). At physiological pH, this group is typically protonated (-NH3+), conferring a positive charge. creative-proteomics.com Its structure, featuring a long, flexible hydrophobic carbon chain and a charged terminal group, makes lysine somewhat amphipathic. wikipedia.org This allows it to be located both on the protein exterior, interacting with the aqueous environment, and sometimes buried within the protein structure. wikipedia.org

The ε-amino group of lysine is functionally versatile. It frequently participates in hydrogen bonding and the formation of salt bridges, which are vital for stabilizing protein three-dimensional structures. wikipedia.org Lysine is also a key site for post-translational modifications, including methylation, acetylation, and ubiquitination, which play critical roles in epigenetic regulation and cell signaling. wikipedia.orgcreative-proteomics.com Furthermore, it is essential for the structural integrity of proteins like collagen, where it is involved in covalent cross-linking that provides tensile strength. wikipedia.org

The reactivity of lysine's ε-amino group, while crucial for its biological function, presents a significant challenge during chemical peptide synthesis. openaccesspub.org Like the α-amino group, the ε-amino group is nucleophilic and can react with an activated carboxylic acid of an incoming amino acid. Without protection, this would lead to the formation of branched peptides, where the peptide chain grows from both the α-amino and the ε-amino groups, resulting in a complex and inseparable mixture of products. iris-biotech.de

Therefore, to ensure the correct linear sequence is assembled, the ε-amino group of lysine must be masked with a "permanent" protecting group throughout the synthesis. peptide.comopenaccesspub.org This protecting group must be stable to the conditions used for the repeated cleavage of the temporary α-amino protecting group (e.g., piperidine (B6355638) in Fmoc synthesis). advancedchemtech.com In the widely used Fmoc/tBu strategy, the standard choice for protecting lysine's side chain is the acid-labile Boc group, resulting in the building block Fmoc-Lys(Boc)-OH . chempep.comadvancedchemtech.com Conversely, in Boc-based SPPS, an Fmoc group can be used to protect the lysine side chain, creating the building block Boc-Lys(Fmoc)-OH . peptide.com This orthogonal protection allows the Fmoc group to be selectively removed from the side chain on the resin to allow for specific modifications. sigmaaldrich.com The methyl ester derivative, Boc-Lys(Fmoc)-OMe , is a variation of this building block designed for specific applications in peptide synthesis. echemi.comchemimpex.com

Properties and Applications of this compound

The compound Nα-Boc-Nε-Fmoc-L-lysine methyl ester, abbreviated as this compound, is a specifically designed amino acid derivative for advanced applications in peptide synthesis. Its unique arrangement of protecting groups makes it a valuable tool for constructing complex peptide structures.

Physicochemical Properties

This compound is a white to off-white powder. echemi.com Its structure features a tert-butyloxycarbonyl (Boc) group protecting the alpha-amino (Nα) position, a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the epsilon-amino (Nε) side-chain position, and a methyl ester (-OMe) protecting the C-terminal carboxyl group. echemi.comchemimpex.com This specific arrangement is critical to its function in chemical synthesis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Chemical Name N2-[(1,1-Dimethylethoxy)Carbonyl]-N6-[(9H-Fluoren-9-Ylmethoxy)Carbonyl]-L-Lysine Methyl Ester echemi.com
CAS Number 133628-28-1 echemi.comchemimpex.com
Molecular Formula C27H34N2O6 echemi.comchemimpex.com
Molecular Weight 482.57 g/mol echemi.comchemimpex.com
Appearance White to off-white powder echemi.com
Melting Point 101-108 °C chemimpex.com
Solubility Slightly soluble in water echemi.com
Storage 2-8°C echemi.com

Role in Peptide Synthesis

This compound is primarily utilized as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.com In a standard Boc-SPPS workflow, the Nα-Boc group is removed with acid (TFA) at each cycle. The presence of the base-labile Fmoc group on the lysine side chain provides an orthogonal handle for selective deprotection.

The key application of this reagent is for the on-resin modification of a specific lysine residue. peptide.com After incorporating this compound into the peptide chain and removing the Nα-Boc group of the subsequent amino acid, the resin can be treated with a base like piperidine. This selectively cleaves the Fmoc group from the lysine side chain without affecting the Nα-Boc group at the terminus or any other acid-labile side-chain protecting groups. peptide.com The newly liberated ε-amino group is then available for reaction, allowing for:

Site-specific labeling: Attachment of reporter groups like fluorescent dyes or biotin (B1667282).

Peptide branching: Initiating the synthesis of a second peptide chain from the lysine side chain.

Cyclization: Forming a lactam bridge by reacting the side-chain amine with a C-terminal carboxyl group or an activated side chain of another amino acid (e.g., Asp or Glu).

The methyl ester on the C-terminus makes this compound suitable for solution-phase synthesis and for the preparation of protected peptide fragments that can be coupled together in a convergent synthesis strategy. peptide.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N2O6 B613652 Boc-Lys(Fmoc)-OMe CAS No. 133628-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSZDVABASFMMF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718456
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133628-28-1
Record name Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Peptide Synthesis Methodologies

Integration of Boc-Lys(Fmoc)-OMe in Solid-Phase Peptide Synthesis (SPPS)

The compound Nα-Boc-Nε-Fmoc-L-lysine methyl ester, or this compound, is a specialized reagent primarily utilized in Boc-based Solid-Phase Peptide Synthesis (SPPS). This strategy is characterized by the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminal α-amino group.

Boc-SPPS Strategy with Fmoc Side-Chain Protection

In the Boc-SPPS framework, the peptide chain is elongated by repeatedly deprotecting the N-terminal Boc group with an acid, typically trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected amino acid. chempep.com Side chains of most amino acids are protected with groups that are stable to TFA but are cleaved by strong acids like hydrogen fluoride (B91410) (HF) in the final step. chempep.compeptide.com

This compound introduces a unique orthogonal protection scheme into this methodology. peptide.compeptide.com The Nα-Boc group is removed at each cycle with TFA, while the Nε-Fmoc group on the lysine (B10760008) side chain remains intact due to its stability in acidic conditions. peptide.comgoogle.com This Fmoc group can be selectively removed at a desired stage of the synthesis, while the peptide is still attached to the solid support, by treatment with a base such as piperidine (B6355638). peptide.comresearchgate.net This selective deprotection of the lysine side chain opens up possibilities for on-resin modifications, such as:

Site-specific labeling with fluorescent dyes or biotin (B1667282). peptide.com

Formation of branched peptides.

Synthesis of protected peptide fragments for subsequent coupling in solution or on a solid phase. peptide.com

This orthogonality, where one protecting group (Boc) is removed by acid and the other (Fmoc) by base, is a cornerstone of modern peptide chemistry, allowing for the synthesis of highly complex and modified peptide structures. google.com

Considerations for C-terminal Attachment to Resins

The presence of a C-terminal methyl ester (-OMe) in this compound means it cannot be directly attached to standard SPPS resins (like Merrifield or PAM resins) using conventional carbodiimide (B86325) activation methods, which require a free carboxylic acid. iris-biotech.denih.gov To utilize this compound as the C-terminal residue, the methyl ester must first be removed.

One common method is saponification, which involves hydrolysis of the ester using a base, such as lithium hydroxide, to yield the free carboxylate. researchgate.net This can be followed by acidification to produce the free carboxylic acid, which can then be coupled to the resin. researchgate.net Care must be taken during saponification to minimize the risk of racemization. researchgate.net

Alternatively, transesterification can be employed to attach the amino acid ester to a hydroxymethyl resin. thieme-connect.de This method, however, can be less efficient. Another approach involves using specialized linkers or "safety-catch" resins that are designed to react with moieties other than a free carboxylic acid or can be activated post-synthesis to release the peptide. nih.gov For instance, a protected peptide acid can be reacted with TMS diazomethane (B1218177) in methanol (B129727) to produce the methyl ester, though this is typically done after synthesis.

Integration of Related Lysine Derivatives in Fmoc-Based SPPS (e.g., Fmoc-Lys(Boc)-OH)

The isomeric compound, Nα-Fmoc-Nε-Boc-L-lysine, known as Fmoc-Lys(Boc)-OH, is the most widely used lysine derivative for the more common Fmoc-based SPPS. peptide.comchempep.comp3bio.com In this strategy, the roles of the protecting groups are reversed: the temporary Nα-protection is the base-labile Fmoc group, and the "permanent" side-chain protection is the acid-labile Boc group. chempep.comiris-biotech.de

Role as a Standard Reagent in Fmoc-SPPS

Fmoc-Lys(Boc)-OH is considered a standard, indispensable building block for incorporating lysine into peptide sequences during Fmoc-SPPS. chempep.compeptide.comadvancedchemtech.com The strategy relies on the orthogonality between the Fmoc and Boc groups. The Nα-Fmoc group is cleaved at the beginning of each coupling cycle using a solution of a secondary amine, most commonly piperidine in a solvent like dimethylformamide (DMF). chempep.comnih.gov The ε-amino side chain, protected by the Boc group, is completely stable to these basic conditions. chempep.comadvancedchemtech.com This prevents unwanted side reactions at the lysine side chain during peptide elongation. The Boc group is then removed during the final step when the completed peptide is cleaved from the resin using a strong acid cocktail, typically containing a high concentration of TFA. chempep.comp3bio.compeptide.com

The widespread adoption of Fmoc-Lys(Boc)-OH is due to its excellent compatibility with the standard Fmoc-SPPS workflow, high purity, and the reliable performance of its protecting group scheme. chempep.comcem.com

Table 1: Comparison of Lysine Protecting Group Strategies

Feature Boc-SPPS with Boc-Lys(Fmoc)-OH Fmoc-SPPS with Fmoc-Lys(Boc)-OH
Nα-Protection Boc (acid-labile) Fmoc (base-labile)
Nε-Side Chain Protection Fmoc (base-labile) Boc (acid-labile)
Nα-Deprotection Reagent TFA Piperidine
Side-Chain Deprotection On-resin with piperidine During final cleavage with TFA
Primary Use Case On-resin side-chain modification Standard incorporation of Lysine

Compatibility with Automated Peptide Synthesizers

Fmoc-SPPS is the dominant method used in automated peptide synthesizers, largely due to its use of milder reagents in the repetitive cycles compared to the harsh acid required in Boc-SPPS. nih.goviris-biotech.de Fmoc-Lys(Boc)-OH is fully compatible with these automated systems. chempep.combiocrick.com Its properties, such as good solubility in standard SPPS solvents (e.g., DMF) and predictable reactivity in coupling reactions, make it a reliable reagent for automated protocols. p3bio.com The efficiency of both the coupling and deprotection steps can be monitored in real-time by measuring the UV absorbance of the cleaved Fmoc-dibenzofulvene adduct, a feature that is well-integrated into modern synthesizers. nih.gov

Deprotection Conditions and Reagents (e.g., Piperidine, TFA)

The successful application of Fmoc-Lys(Boc)-OH in Fmoc-SPPS hinges on the precise and differential cleavage of the two protecting groups.

Piperidine for Fmoc Removal: The Nα-Fmoc group is removed by treatment with a solution of piperidine, typically 20-25% in DMF. p3bio.comscholaris.ca The reaction proceeds via a base-catalyzed β-elimination mechanism and is usually complete within minutes. redalyc.org The resulting dibenzofulvene byproduct and its piperidine adduct are washed away before the next coupling step. nih.govredalyc.org The Boc group on the lysine side chain is completely stable to these conditions. advancedchemtech.com

TFA for Boc Removal and Cleavage: After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously. p3bio.comiris-biotech.de This is accomplished using a cleavage cocktail containing a strong acid, most commonly Trifluoroacetic acid (TFA). chempep.compeptide.com A typical cleavage cocktail consists of 95% TFA with the remaining 5% being a mixture of "scavengers" (e.g., water, triisopropylsilane) to quench reactive carbocations generated during deprotection, thus preventing modification of sensitive residues. iris-biotech.de The Boc group on the lysine side chain is efficiently cleaved under these strongly acidic conditions. chempep.comchempep.com

Table 2: Deprotection Reagents and Conditions in Fmoc-SPPS using Fmoc-Lys(Boc)-OH

Protecting Group Reagent Typical Concentration Purpose Stability of Other Group
Nα-Fmoc Piperidine in DMF 20-25% (v/v) Iterative N-terminal deprotection Boc group is stable. advancedchemtech.com
Nε-Boc Trifluoroacetic Acid (TFA) ~95% Final side-chain deprotection & resin cleavage N/A (Final Step)

Impact of Impurities in Amino Acid Derivatives on Peptide Purity

Common impurities in Fmoc-amino acids can arise from the synthesis of the derivative itself. For instance, incomplete reaction of the amino acid with the Fmoc reagent can leave residual free amino acids. sigmaaldrich.com This can lead to the insertion of multiple copies of the target amino acid into the peptide chain. sigmaaldrich.com Another source of impurities is the presence of acetic acid, which can cause premature termination of the growing peptide chain. sigmaaldrich.com

Furthermore, side reactions during the attachment of the Fmoc group can generate by-products. sigmaaldrich.com For example, the reagent used to introduce the Fmoc group can react with the already formed Fmoc-amino acid, leading to impurities that may result in the double insertion of the target amino acid. sigmaaldrich.com The presence of these and other peptidic by-products can interfere with biological assays and complicate the purification process. bachem.com

To mitigate these issues, rigorous quality control of amino acid derivatives is essential. bachem.com A study on the synthesis of Glucagon demonstrated that purifying the Fmoc-amino acids prior to synthesis significantly improved the purity of the crude peptide. ajpamc.com In this study, the initial impurity level of the Fmoc-amino acids was reduced from approximately 26% to 10%, resulting in a 15% increase in the purity of the synthesized Glucagon. ajpamc.com This highlights the direct correlation between the quality of the starting amino acid derivatives and the final peptide product.

Table 1: Common Impurities in Amino Acid Derivatives and Their Impact on Peptide Synthesis

Impurity TypeOriginImpact on Peptide Synthesis
Deletion Sequences Incomplete coupling reactions. dlrcgroup.compreprints.orgFormation of truncated peptides that are difficult to separate. veeprho.compreprints.org
Insertion Sequences Use of excess amino acid derivatives or impurities in the starting material. sigmaaldrich.comdlrcgroup.comIncorporation of extra amino acids, leading to incorrect peptide sequence.
Stereoisomers (Epimerization) Racemization during synthesis. dlrcgroup.comAltered three-dimensional structure and biological activity of the peptide.
Residual Acetic Acid Traces from the synthesis of the Fmoc-amino acid. sigmaaldrich.comCauses chain termination, leading to truncated peptides. sigmaaldrich.com
Free Amino Acid Incomplete reaction during Fmoc protection. sigmaaldrich.comCan lead to multiple insertions of the amino acid. sigmaaldrich.com

Solution-Phase and Liquid-Phase Peptide Synthesis (SolPPS & LPPS) Applications

While solid-phase peptide synthesis (SPPS) is the most common method for peptide production, solution-phase (SolPPS) and liquid-phase (LPPS) peptide synthesis offer advantages for large-scale synthesis and the preparation of short peptides. dlrcgroup.combachem.com The unique protecting group combination of this compound allows for its adaptation in these methodologies.

The use of Fmoc protection in solution-phase synthesis has historically been challenging due to the formation of N-fluorenylmethylpiperidine as a byproduct during deprotection, which is difficult to remove without a solid support. google.com However, strategies have been developed to adapt Fmoc-based approaches for SolPPS. google.com

In the context of this compound, the Boc group protects the α-amino group, while the Fmoc group protects the ε-amino group of the lysine side chain. sigmaaldrich.com This orthogonal protection scheme is particularly useful in solution-phase synthesis. The Boc group can be removed under acidic conditions, while the Fmoc group is stable to acid but can be cleaved with a mild base like piperidine. peptide.com This allows for the selective deprotection and subsequent modification of either the N-terminus or the lysine side chain in a solution-phase setting.

For instance, a peptide chain can be elongated in solution using Boc-protected amino acids. Once the desired sequence is assembled, the Boc group on the N-terminal lysine can be removed, and the chain can be further extended or modified. Alternatively, the Fmoc group on the lysine side chain can be selectively removed to allow for side-chain modifications, such as the attachment of labels or other functional groups. peptide.compeptide.com This adaptability makes this compound a valuable tool for creating complex peptides in solution.

Efficient amide bond formation is crucial for successful peptide synthesis in solution. A variety of coupling reagents are employed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amino group of the growing peptide chain. peptide.com

Recent research has explored the use of biomimetic coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) for both SolPPS and LPPS. nih.govresearchgate.net T3P® has been shown to promote rapid and efficient peptide bond formation with minimal epimerization, and it is compatible with both Boc and Fmoc protecting group strategies. nih.govresearchgate.netmdpi.com This reagent generates water-soluble by-products, simplifying the purification process in solution-phase synthesis. nih.govmdpi.com

Other commonly used coupling reagents in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve coupling efficiency. nih.gov Phosphonium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely used for their high reactivity and ability to minimize racemization. peptide.comresearchgate.net The choice of coupling reagent depends on factors such as the specific amino acids being coupled, the solvent system, and the desired reaction conditions.

Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis

Coupling Reagent ClassExamplesCharacteristics
Carbodiimides DCC, DICWidely used, often with additives like HOBt to reduce side reactions.
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, reduced risk of racemization.
Uronium/Aminium Salts HBTU, HATU, HCTUFast reaction rates, suitable for sterically hindered couplings. peptide.com
Anhydrides T3P®Biomimetic, generates water-soluble byproducts, compatible with Boc and Fmoc chemistry. nih.govresearchgate.netmdpi.com

Adaptation of Boc/Fmoc Strategies for Solution-Phase Coupling

Advanced Strategies in Peptide Synthesis

The unique structural features of this compound make it an invaluable tool for advanced peptide synthesis strategies, enabling the creation of non-linear and modified peptides with tailored properties.

The orthogonal protection of the α- and ε-amino groups of the lysine residue in this compound provides a strategic advantage for the synthesis of branched and cyclic peptides. chempep.com The ε-amino group, protected by the Fmoc group, can serve as a branching point for the attachment of another peptide chain. chempep.com

In the synthesis of a branched peptide, the main peptide chain is assembled using standard peptide synthesis protocols with this compound incorporated at the desired branching point. After the completion of the main chain, the Fmoc group on the lysine side chain can be selectively removed, exposing a free amino group. peptide.compeptide.com A second peptide chain can then be synthesized on this side-chain amino group, resulting in a branched peptide structure. sigmaaldrich.com

Similarly, for the synthesis of cyclic peptides, the orthogonal nature of the Boc and Fmoc protecting groups is highly advantageous. A linear peptide containing this compound can be synthesized, and after selective deprotection of the appropriate groups, an intramolecular cyclization can be performed. For example, a head-to-tail cyclization can be achieved by deprotecting the N-terminal Boc group and the C-terminal ester, followed by the formation of an amide bond. Alternatively, a side-chain-to-tail or side-chain-to-head cyclization can be accomplished by involving the deprotected lysine side chain.

The ability to selectively deprotect the ε-amino group of the lysine side chain makes this compound a key component in site-specific labeling and conjugation strategies. peptide.comchempep.comchemimpex.com This allows for the precise introduction of various functional molecules, such as fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG) chains, or other bioactive compounds, at a specific position within a peptide sequence. chempep.com

The process typically involves synthesizing the peptide with this compound at the desired labeling site. Once the peptide chain is assembled, the Fmoc group on the lysine side chain is selectively removed, leaving the rest of the peptide, including the N-terminus, protected. peptide.compeptide.com The exposed ε-amino group can then be reacted with a labeling reagent that has a reactive group compatible with the amino group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

This site-specific approach is crucial for a variety of applications. For instance, fluorescently labeled peptides are used as probes in biological imaging and binding assays. nih.gov Biotinylated peptides are widely used in affinity purification and detection systems. The conjugation of peptides to other bioactive molecules, such as small molecule drugs or targeting ligands, can enhance their therapeutic efficacy and specificity. nih.govmdpi.com The use of this compound provides the chemical precision necessary to create these well-defined and functional peptide conjugates.

Incorporation of Modified Lysine Residues

The site-specific incorporation of modified lysine residues into peptide chains is a critical technique for studying post-translational modifications (PTMs). The building block this compound is instrumental in Boc-based solid-phase peptide synthesis (SPPS) for achieving this. peptide.com The strategic placement of the Boc group on the α-amino group and the Fmoc group on the ε-amino group allows for selective deprotection and subsequent modification of the lysine side chain. peptide.com

The Fmoc group, which is stable under the acidic conditions used to remove the Boc group, can be selectively cleaved using a base like piperidine. peptide.com This exposes the ε-amino group of the lysine residue while the peptide remains anchored to the resin and the N-terminus is still protected. This orthogonal protection scheme is fundamental to its application in synthesizing peptides with modified lysines.

Detailed Research Findings:

Researchers have utilized this methodology to introduce a variety of modifications onto the lysine side chain, enabling the synthesis of peptides that mimic PTMs such as ubiquitination, methylation, and acetylation. nih.govsigmaaldrich.comnih.gov These modified synthetic peptides are invaluable tools for investigating the roles of PTMs in complex biological processes like protein degradation, signal transduction, and gene regulation. nih.govnih.gov

For instance, in the chemical synthesis of ubiquitin and its derivatives, a high-yielding Fmoc-based linear SPPS approach has been developed. nih.gov This method allows for the incorporation of specific tags and mutations, facilitating the construction of various ubiquitin-based reagents to study the intricacies of the ubiquitin signaling pathway. nih.govnih.gov The synthesis of all seven possible δ-thiolysine-ubiquitin mutants has been achieved using this strategy, which was then used to construct all diubiquitin topoisomers. nih.gov

Similarly, the synthesis of glycated peptides, which are relevant in the study of diabetes and aging, has been accomplished using a related building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH. nih.gov This building block was successfully incorporated site-specifically during SPPS to produce a peptide corresponding to a known glycation site in human serum albumin. nih.gov The study demonstrated that the unprotected sugar moiety did not undergo significant side reactions during peptide elongation. nih.gov

The following interactive table summarizes the key protecting groups on the lysine derivative and their respective cleavage conditions, which is central to the strategy of incorporating modified lysine residues.

Functional GroupProtecting GroupCleavage Reagent
α-Amino GroupBoc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)
ε-Amino GroupFmoc (9-fluorenylmethoxycarbonyl)Base (e.g., Piperidine)

This selective deprotection capability allows for on-resin modification of the lysine side chain. Once the Fmoc group is removed, the exposed amine can be reacted with a variety of agents to introduce the desired modification. The following table provides examples of modifications that can be introduced.

Desired ModificationReagent/Method for On-Resin Modification
AcetylationAcetic Anhydride
BiotinylationActivated Biotin (e.g., Biotin-NHS ester)
Fluorescent LabelingAmine-reactive fluorescent dye (e.g., FITC)
Ubiquitination (via chemical ligation)Activated Ubiquitin Thioester

The ability to synthesize peptides with precisely placed modifications has significantly advanced our understanding of the functional consequences of lysine PTMs. These synthetic peptides serve as crucial standards and probes in mass spectrometry-based proteomics, biochemical assays, and structural biology studies. nih.govresearchgate.net

Considerations for Side Reactions and Stereochemical Integrity in Peptide Synthesis Utilizing Boc Lys Fmoc Ome

Minimizing Epimerization and Racemization During Coupling

A primary challenge in peptide synthesis is the potential loss of stereochemical integrity at the chiral α-carbon of the amino acid being coupled. This loss, known as epimerization or racemization, can occur when the carboxylic acid is activated for coupling. The mechanism often involves the formation of a planar 5(4H)-oxazolone intermediate, which can be reprotonated from either side, leading to a mixture of D and L isomers. chempep.commdpi.com

The use of a urethane-based protecting group on the α-amino nitrogen, such as the tert-butyloxycarbonyl (Boc) group in Boc-Lys(Fmoc)-OMe, is a fundamental strategy to suppress this side reaction. nih.govresearchgate.net The electronic nature of the carbamate (B1207046) in the Boc group makes the formation of the problematic oxazolone (B7731731) intermediate less favorable compared to other types of N-protecting groups.

However, the choice of coupling reagents and conditions also plays a crucial role.

Coupling Reagents : Highly reactive coupling reagents can increase the risk of racemization. The use of carbodiimide (B86325) reagents like diisopropylcarbodiimide (DIC) in the presence of additives is a common approach to mitigate this risk. chempep.comnih.gov

Additives : Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are frequently included in coupling reactions. chempep.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species and couples efficiently to the N-terminal amine of the peptide chain. chempep.com HOAt has been reported to be particularly effective in accelerating coupling and reducing racemization. chempep.com

Base : The choice and amount of base used during coupling can influence racemization rates. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their presence can promote enolization and subsequent racemization, especially with sensitive residues. chempep.commdpi.com Minimizing the amount of base or using alternative, less-hindered bases can be beneficial.

The table below summarizes common coupling strategies and their impact on stereochemical integrity.

Coupling Reagent/AdditiveBaseEfficacy in Suppressing RacemizationReference
DIC/HOBtDIPEAStandard method, generally effective at minimizing racemization. chempep.com
DIC/HOAtDIPEAOften superior to HOBt in accelerating coupling and suppressing racemization. chempep.commdpi.com
HATUDIPEA/CollidineHighly efficient coupling but can increase racemization risk for sensitive amino acids if pre-activation times are long. chempep.comnih.gov
TBTU/HOBtDIPEAA moderately reactive uronium salt that provides a good balance between reaction speed and stereochemical purity. unive.it

Prevention of Undesired Side Reactions Involving Lysine (B10760008) Side Chain

The unique feature of this compound is its orthogonally protected lysine side chain, which allows for selective deprotection and subsequent modification. However, the chemistry of these protecting groups must be carefully managed throughout the synthesis.

The core principle behind using this compound is the orthogonal stability of the Boc and 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netorganic-chemistry.org This means that one group can be removed under conditions that leave the other intact. organic-chemistry.org

Boc Group (α-amine) : This group is labile to strong acids. organic-chemistry.orgchempep.com It is stable to the basic conditions used to remove the Fmoc group and to the conditions of most coupling reactions. organic-chemistry.orgchempep.com In a typical Boc-strategy solid-phase peptide synthesis (SPPS), the N-terminal Boc group is removed at each cycle with an acid like trifluoroacetic acid (TFA). nih.gov

Fmoc Group (ε-amine) : This group is labile to bases, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). total-synthesis.com It is exceptionally stable to the acidic conditions used to remove Boc groups. chimia.ch This stability allows the Fmoc group on the lysine side chain to remain in place during the entire peptide chain elongation process in a Boc-SPPS workflow. peptide.com

The selective removal of the Fmoc group from the lysine side chain can be performed while the peptide is still attached to the resin (in SPPS) or in solution, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels like biotin (B1667282) or fluorescent dyes. peptide.com

The following table outlines the stability of these protecting groups to common reagents.

Reagent/ConditionEffect on Boc GroupEffect on Fmoc GroupReference
Trifluoroacetic Acid (TFA)CleavedStable chempep.comchimia.ch
Piperidine (20% in DMF)StableCleaved total-synthesis.com
Hydrofluoric Acid (HF)CleavedStable nih.gov
HOBt/DIC (Coupling)StableStable chempep.com
Hydrogenolysis (e.g., H₂, Pd/C)StableCan be unstable (cleaved) total-synthesis.com

The use of this compound is typically part of a broader Boc/benzyl (B1604629) (Bzl) protection strategy, especially in SPPS. researchgate.net A significant limitation of this strategy is the final deprotection step, which requires treatment with very strong acids, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protecting groups (e.g., benzyl ethers on Tyr or Ser) and cleave the peptide from the resin. nih.gov

Vigilant monitoring throughout the peptide synthesis process is crucial for identifying and mitigating the formation of side products. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical tools for this purpose. oxfordglobal.comijsra.net

Common side products and impurities that can arise during syntheses involving this compound include:

Deletion Sequences : Resulting from incomplete coupling reactions. Monitoring coupling completion with tests like the Kaiser test can help mitigate this. chempep.com

Truncated Sequences : Caused by incomplete removal of the N-terminal Boc group, which blocks further chain elongation.

Diastereomers : Formed due to racemization during coupling, as discussed in section 4.1. Chiral chromatography can be used for detection. nih.gov

Products of Premature Deprotection : If the Fmoc group on the lysine side chain is prematurely cleaved, subsequent coupling steps can lead to branched peptide impurities. This is generally rare as Fmoc is stable to acid, but care must be taken to avoid any unintended base exposure. peptide.com

Modification by Scavengers : During the final acid cleavage, reactive cations are generated from the protecting groups. Scavengers are added to the cleavage cocktail to trap these cations, but they can sometimes modify the desired peptide.

The following table details common analytical techniques for impurity detection.

Analytical TechniquePurposeReference
Reversed-Phase HPLC (RP-HPLC)Assesses peptide purity, detects deletion sequences and other closely related impurities. oxfordglobal.comresolvemass.ca
Mass Spectrometry (MS)Confirms the molecular weight of the target peptide and identifies impurities based on their mass-to-charge ratio. nih.gov Can detect modifications and incomplete deprotection. resolvemass.cabiopharmaspec.com
Tandem MS (MS/MS)Provides sequence information and helps locate the position of modifications or errors in the peptide chain. nih.gov
Nuclear Magnetic Resonance (NMR)Determines the 3D structure and can distinguish between isomeric forms of impurities. oxfordglobal.comresolvemass.ca

By carefully selecting coupling reagents, managing protecting group chemistry, and employing rigorous analytical monitoring, the side reactions associated with the use of this compound can be effectively controlled, enabling the successful synthesis of complex and specifically modified peptides.

Research Applications Beyond Standard Peptide Elongation

Development of Peptidomimetics and Conjugates

The orthogonal protection scheme of Boc-Lys(Fmoc)-OMe is instrumental in the bottom-up construction of novel molecular architectures, including peptidomimetics and bioconjugates.

The differential stability of the Boc and Fmoc protecting groups is the cornerstone of chemoselective synthesis. peptide.com The Fmoc group on the lysine (B10760008) side chain is stable to acidic conditions but can be selectively removed with a mild base, such as piperidine (B6355638), leaving the Boc-protected N-terminus and the rest of the peptide untouched. peptide.com Conversely, the Boc group is stable to base but is readily cleaved by acids like trifluoroacetic acid (TFA). This orthogonality enables the ε-amino group of lysine to be used as a chemical handle for modification either during or after the main peptide chain has been assembled.

This strategy facilitates the modular assembly of peptides where different functional units can be attached to the lysine side chain. For example, a peptide backbone can be synthesized, and then, after selective deprotection of the lysine side chain, a non-peptidic organic molecule, a polymer, or another peptide can be attached, creating complex hybrid structures. rsc.org

Protecting GroupLocationCleavage ReagentStability
Boc (tert-butyloxycarbonyl)α-amino groupAcid (e.g., Trifluoroacetic Acid - TFA)Stable to base
Fmoc (9-fluorenylmethyloxycarbonyl)ε-amino group (side chain)Base (e.g., Piperidine in DMF)Stable to acid

Orthogonally protected lysine derivatives are fundamental to creating scaffolds for biomolecular ligation, where two or more distinct molecules are joined. Research has demonstrated the synthesis of 2,5-diketopiperazine (DKP) scaffolds, which can act as rigid platforms for presenting various chemical functionalities. rsc.orgrsc.orgresearchgate.net By using building blocks like Fmoc-Lys(Boc)-OH, researchers can construct DKP cores and subsequently deprotect the lysine side chains to attach "clickable" functional groups, such as azides or alkynes, for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxime ligation. rsc.orgrsc.org These "ready-to-use" platforms are invaluable for assembling complex biomolecules, such as inhibitors for protein-protein interactions. rsc.orgrsc.org The lysine side chain, once deprotected, serves as a specific attachment point for conjugating peptides to other biomolecules, including polymers or cell-penetrating peptides, to create multifunctional systems. nih.gov This approach has been used to connect peptide fragments via native chemical ligation (NCL), a powerful method for producing large proteins and protein domains. nih.gov

Chemoselective Assembly of Modular Peptides

Synthesis of Modified Peptides for Biological Studies

The ability to introduce specific modifications into peptides is crucial for studying biological processes like epigenetic regulation and for developing peptides with improved therapeutic properties.

The post-translational modification (PTM) of lysine residues on histone tails, including acetylation and methylation, is a key mechanism of epigenetic regulation. frontiersin.orgnih.gov Synthesizing histone tail peptides with precisely placed PTMs is essential for studying the enzymes that read, write, and erase these marks. nih.gov Orthogonally protected lysine derivatives, such as Fmoc-Lys(Me,Boc)-OH, are used to incorporate monomethylated lysine into peptides during SPPS. chemicalbook.compeptide.comnih.gov The general strategy involves incorporating the protected lysine derivative into the peptide chain. The side-chain protecting group (in this case, Boc on a methylated nitrogen) is then removed during the final acid-mediated cleavage from the resin. peptide.com This allows for the creation of peptides with specific lysine modifications, which are used to investigate the binding of effector proteins and the impact of PTMs on chromatin structure. nih.govnih.gov This methodology has been critical in producing site-specifically modified histones to better understand their role in gene transcription. rsc.org

Histone PTMSynthetic Approach Using Lysine AnalogsBuilding Block Example
AcetylationIncorporate an acetylated lysine derivative during synthesis.Fmoc-Lys(Ac)-OH nih.gov
MonomethylationUse a derivative with a pre-methylated, Boc-protected side chain.Fmoc-Lys(Me,Boc)-OH nih.gov
DimethylationIncorporate a dimethylated lysine derivative.Fmoc-Lys(Me2)-OH·HCl nih.gov
TrimethylationIncorporate a trimethylated lysine derivative.Fmoc-Lys(Me3Cl)-OH nih.gov

A major hurdle in developing therapeutic peptides is their rapid degradation by proteases. peptide.com Chemical modifications can significantly enhance peptide stability. Trypsin, a common protease, preferentially cleaves peptide bonds after lysine and arginine residues. mdpi.com Modifying the lysine side chain or the peptide backbone can block this enzymatic recognition. For instance, peptides incorporating methylated lysines have shown resistance to degradation by trypsin and LysC. chemicalbook.comembopress.org Similarly, incorporating non-standard amino acids, such as D-amino acids, at or near cleavage sites can prevent protease digestion. mdpi.commdpi.com The use of this compound allows for the selective deprotection of the side chain, which can then be modified with groups that sterically hinder protease access or alter the chemical nature of the residue, thereby increasing the peptide's in vivo half-life. peptide.com

Labeled peptides are indispensable tools for a wide range of biological assays, including binding studies, receptor cross-linking, and cellular imaging. lifetein.comresearchgate.net The lysine side chain is a common and convenient site for attaching various labels due to its reactivity. The orthogonal protection strategy offered by Boc-Lys(Fmoc)-OH or similar derivatives like Fmoc-Lys(Dde)-OH is ideal for this purpose. peptide.comlifetein.com In this approach, the full peptide is synthesized, after which the orthogonal protecting group on the lysine side chain (e.g., Fmoc or Dde) is selectively removed. peptide.comlifetein.com A label, such as a fluorophore (e.g., FITC), a binding tag (e.g., biotin), or a drug molecule, can then be coupled specifically to the deprotected lysine ε-amino group. lifetein.commedchemexpress.com Furthermore, isotopically labeled versions of protected lysine, such as Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), are used to synthesize "heavy" peptides for quantitative proteomics and structural biology studies using mass spectrometry and NMR. chempep.com This site-specific labeling ensures that the label's position is precisely controlled, which is crucial for accurate interpretation of experimental results. lifetein.com

Label TypeExampleApplicationRelevant Building Block
Fluorescent DyeFITC, DansylFluorescence microscopy, FRET, binding assays. lifetein.comFmoc-Lys(Dde)-OH lifetein.com
Affinity TagBiotin (B1667282)Protein purification, pull-down assays, immunoassays. nih.govlifetein.comFmoc-Lys(biotin)-OH nih.govlifetein.com
Isotopic Label¹³C, ¹⁵NQuantitative mass spectrometry (SILAC), NMR spectroscopy. chempep.comFmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂) chempep.com
Drug ConjugationVarious PayloadsTargeted drug delivery, antibody-drug conjugates (ADCs). chemimpex.comFmoc-Lys(Boc)-Gly-OH chemimpex.com

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Analysis of Protected Peptides (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of protected amino acids and peptides. nih.gov Reversed-Phase HPLC (RP-HPLC) is the most common mode used for these molecules, separating them based on their hydrophobicity. renyi.huresearchgate.net The separation relies on the differential partitioning of the analyte between a nonpolar stationary phase (the sorbent) and a polar mobile phase. renyi.hu

In the context of protected peptides like Boc-Lys(Fmoc)-OMe, the hydrophobic Boc and Fmoc groups contribute significantly to their retention on an RP-HPLC column. nih.gov The analysis is typically performed using a C18 or C8 stationary phase. Elution is achieved by applying a gradient of an increasing concentration of an organic solvent, such as acetonitrile, in an aqueous buffer. renyi.hunih.gov To improve peak shape and resolution, ion-pairing agents like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. researchgate.netnih.gov The retention of protected peptides is primarily influenced by their hydrophobicity rather than their molecular mass. nih.gov RP-HPLC is highly effective for a range of applications, from checking the purity of synthetic peptides to the large-scale purification of recombinant proteins. renyi.hu

Below is a table summarizing typical conditions for the RP-HPLC analysis of protected peptides.

ParameterTypical ConditionReference
Stationary PhaseC18 or C8 silica (B1680970) gel nih.govresearchgate.net
Mobile Phase A0.1% TFA or 0.1% Formic Acid in Water researchgate.netnih.gov
Mobile Phase BAcetonitrile (often with 0.09-0.1% TFA or Formic Acid) researchgate.net
Elution ModeLinear Gradient (e.g., 40% to 70% B over 20-30 min) researchgate.net
Flow Rate0.3 - 1.0 mL/min for analytical columns researchgate.net
DetectionUV Absorbance at 214 nm (peptide bond) and 280 nm (Fmoc group) researchgate.net

Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic techniques are vital for the unambiguous structural confirmation of synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal methods used.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly employed. rsc.orgmdpi.com For this compound, the expected mass would correspond to its molecular formula, C₂₇H₃₄N₂O₆. MS analysis confirms that the correct protecting groups have been attached and that the compound is intact. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by analyzing the fragmentation patterns of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure. rsc.orgnih.gov

¹H NMR spectra will show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Fmoc group (aromatic protons between 7.3-7.8 ppm), the methyl ester (a singlet around 3.7 ppm), and the lysine (B10760008) backbone and sidechain protons. rsc.orgmdpi.com

¹³C NMR spectra provide confirmation of all carbon atoms, including the carbonyls of the ester and carbamate (B1207046) groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the lysine sidechain and protecting groups. rsc.orgrsc.org

The following table outlines the anticipated chemical shifts in ¹H and ¹³C NMR spectra for this compound, based on data from structurally similar compounds. rsc.orgmdpi.com

GroupNucleusExpected Chemical Shift (ppm)Reference
Boc Group¹H~1.4 (singlet, 9H) mdpi.com
¹³C~28.5 (CH₃), ~79.5 (quaternary C) rsc.orgmdpi.com
Fmoc Group¹H~4.2-4.4 (CH, CH₂), ~7.3-7.8 (aromatic CH) rsc.org
¹³C~47.3 (CH), ~67.2 (CH₂), ~120-144 (aromatic C) rsc.org
Methyl Ester (OMe)¹H~3.7 (singlet, 3H) rsc.org
Lysine α-CH¹H~4.0-4.3 (multiplet, 1H) mdpi.com
Lysine side chain (CH₂)¹H~1.5-1.9 (β, γ, δ CH₂), ~3.1 (ε CH₂) mdpi.com

Assessing Optical Purity and Stereochemical Integrity

Maintaining the stereochemical integrity of amino acids during synthesis is crucial. thieme-connect.de The use of urethane-based protecting groups like Boc and Fmoc is known to effectively suppress racemization at the α-carbon. rsc.orgrsc.org However, verification of optical purity is a critical quality control step.

Epimerization, the change in configuration at a chiral center, can be assessed by synthesizing and comparing diastereomeric dipeptides. rsc.org For instance, coupling an L-amino acid with both L- and D- enantiomers of another amino acid allows for the comparison of the resulting diastereomers by NMR or HPLC. rsc.org The chemical shifts of protons near the chiral centers, such as the amide NH proton, can differ between diastereomers, allowing for their resolution in an ¹H NMR spectrum. rsc.org

A more common and quantitative method is chiral HPLC or the separation of diastereomers using standard RP-HPLC. researchgate.net By preparing a derivative with a chiral reagent, the resulting diastereomers can often be separated on a standard C18 column. The relative integration of the peaks in the chromatogram allows for the precise determination of the enantiomeric or diastereomeric excess. researchgate.net Research has shown that this method can confirm optical purities of greater than 99%. researchgate.net The preservation of stereochemical integrity is a key indicator of a well-controlled synthesis process. nih.govrsc.org The choice of synthetic methods plays a significant role, as some reagents and conditions have a higher propensity to cause epimerization. thieme-connect.de

Q & A

Q. How does Boc-Lys(Fmoc)-OMe function in orthogonal protection strategies for solid-phase peptide synthesis (SPPS)?

this compound employs dual protection: the α-amine is shielded by the acid-labile tert-butoxycarbonyl (Boc) group, while the ε-amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal setup allows sequential deprotection—Boc is removed with trifluoroacetic acid (TFA), and Fmoc with piperidine—enabling controlled peptide elongation. For example, in Edman degradation-based cleavage, Boc removal via TFA exposes the α-amine for subsequent coupling, while Fmoc remains intact until selective deprotection .

Q. What analytical methods validate successful Fmoc/Boc deprotection during synthesis?

  • Colorimetric tests : Kaiser ninhydrin detects free amines after Boc deprotection.
  • HPLC/MS : Monitors mass shifts corresponding to Fmoc removal (loss of 222.24 g/mol).
  • FT-IR : Confirms carbamate cleavage (disappearance of Boc C=O stretch at ~1680 cm⁻¹). Ensure residual TFA or piperidine is thoroughly washed to avoid false positives .

Q. Why is this compound preferred over single-protected lysine derivatives in SPPS?

Dual protection prevents side reactions during iterative coupling. For instance, in synthesizing cyclic peptides, Boc on the α-amine prevents premature cyclization, while Fmoc on the ε-amine allows selective modification (e.g., acetylation or conjugation) post-chain assembly .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize this compound coupling efficiency?

Microwave irradiation reduces coupling times from hours to minutes by enhancing reagent diffusion in resin pores. For example, PyBOP/DIEA-mediated coupling under 50 W microwave pulses (30-second intervals) achieves >95% efficiency, minimizing racemization and incomplete reactions. Validate via HPLC retention time consistency and ESI-MS for target mass .

Q. What strategies mitigate side reactions during Fmoc deprotection in this compound-containing peptides?

  • Piperidine-DMF optimization : Use 20% piperidine (v/v) with 0.1 M HOBt to suppress diketopiperazine formation.
  • Temperature control : Perform deprotection at 4°C for sterically hindered residues.
  • Real-time monitoring : Track Fmoc removal via UV absorbance at 301 nm .

Q. How does this compound enable site-selective modifications in branched peptide architectures?

The ε-Fmoc group allows selective on-resin functionalization. For example, after Boc deprotection, the α-amine is extended via SPPS, while the ε-amine is modified with fluorescent tags or biotin post-Fmoc removal. This is critical in synthesizing dendrimers or multivalent ligands .

Q. What challenges arise when incorporating this compound into acid-sensitive peptide sequences?

Prolonged TFA exposure during Boc removal can degrade acid-labile residues (e.g., Trp or Met). Mitigation strategies include:

  • Short TFA exposure : 5-minute treatments with 50% TFA in dichloromethane (DCM).
  • Scavengers : Add 2.5% triisopropylsilane (TIS) to minimize carbocation side reactions. Confirm integrity via MALDI-TOF after each cycle .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported solubility profiles of this compound?

Conflicting solubility data (e.g., DMF vs. aqueous buffers) arise from varying protonation states. In DMF (aprotic), the compound dissolves readily (10 mg/mL), while in water, poor solubility (<0.1 mg/mL) is observed due to zwitterionic forms. Pre-dissolve in DMF before aqueous buffer addition to avoid precipitation .

Q. Why do coupling yields vary across studies using this compound in automated SPPS?

Variability stems from resin type and activation reagents. For instance, 2-chlorotrityl resin (loading capacity 1.2 mmol/g) yields higher coupling efficiency (>98%) with PyBOP/DIEA than Wang resin (0.6 mmol/g). Validate resin substitution rates via Fmoc quantification .

Q. How to address conflicting reports on this compound stability during long-term storage?

Degradation (e.g., Fmoc hydrolysis) occurs under humid conditions. Store at -20°C in desiccated, argon-flushed vials. Periodic TLC checks (silica gel, 10% MeOH/DCM) detect hydrolyzed byproducts (Rf ~0.3 vs. 0.6 for intact compound) .

Q. Methodological Notes

  • Synthesis Optimization : Use PyBOP/DIEA for sterically demanding couplings .
  • Analytical Cross-Validation : Combine HPLC, MS, and NMR (e.g., ¹H-NMR δ 7.3–7.8 ppm for Fmoc aromatic protons) .
  • Contradiction Management : Replicate protocols with controlled variables (e.g., resin batch, deprotection time) to isolate error sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.